TRPV1 antagonist 3 TRPV1 antagonist 3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16649076
InChI: InChI=1S/C23H25N3OS/c1-16(2)18-10-6-11-19(14-18)25-23(27)26-13-7-12-20(26)22-24-15-21(28-22)17-8-4-3-5-9-17/h3-6,8-11,14-16,20H,7,12-13H2,1-2H3,(H,25,27)/t20-/m0/s1
SMILES:
Molecular Formula: C23H25N3OS
Molecular Weight: 391.5 g/mol

TRPV1 antagonist 3

CAS No.:

Cat. No.: VC16649076

Molecular Formula: C23H25N3OS

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

TRPV1 antagonist 3 -

Specification

Molecular Formula C23H25N3OS
Molecular Weight 391.5 g/mol
IUPAC Name (2S)-2-(5-phenyl-1,3-thiazol-2-yl)-N-(3-propan-2-ylphenyl)pyrrolidine-1-carboxamide
Standard InChI InChI=1S/C23H25N3OS/c1-16(2)18-10-6-11-19(14-18)25-23(27)26-13-7-12-20(26)22-24-15-21(28-22)17-8-4-3-5-9-17/h3-6,8-11,14-16,20H,7,12-13H2,1-2H3,(H,25,27)/t20-/m0/s1
Standard InChI Key CZISSZWUQQBGMU-FQEVSTJZSA-N
Isomeric SMILES CC(C)C1=CC(=CC=C1)NC(=O)N2CCC[C@H]2C3=NC=C(S3)C4=CC=CC=C4
Canonical SMILES CC(C)C1=CC(=CC=C1)NC(=O)N2CCCC2C3=NC=C(S3)C4=CC=CC=C4

Introduction

TRPV1 Receptor Biology and Antagonist Mechanisms

TRPV1 is a non-selective cation channel activated by capsaicin, heat, and acidic conditions, playing a central role in pain signaling . Antagonists of TRPV1 inhibit channel activation, thereby reducing pain perception. SB366791, a selective TRPV1 antagonist, has been extensively used in preclinical studies due to its high potency (IC₅₀ = 0.2 nM) and specificity . Unlike earlier antagonists like capsazepine, SB366791 avoids off-target effects on other receptors, making it a valuable tool for elucidating TRPV1's role in nociception .

Structural and Pharmacodynamic Profiles of TRPV1 Antagonists

SB366791: A Benchmark Antagonist

SB366791 demonstrates robust inhibition of TRPV1 activation by capsaicin, piperine, and natural capsaicinoids. In PC-3 cell assays, preincubation with SB366791 (10⁻⁵ M) reduced capsaicin-induced calcium influx by 74.66 ± 2.93%, piperine by 100%, and capsaicinoids by 91.71 ± 2.76% . Its desensitization-resistant profile and lack of hyperthermia side effects in vivo underscore its therapeutic potential .

Oxazole-Based Antagonists: The (R)-27 Compound

The 2-arylaminooxazole derivative (R)-27 emerged as a potent TRPV1 antagonist with an oral bioavailability advantage. Structural modifications, including 4,5-disubstitution on the oxazole ring, improved pharmacokinetics while maintaining in vitro potency (Kᵢ = 0.3 nM) . In rodent models, (R)-27 exhibited significant analgesic efficacy without inducing hyperthermia, a common limitation of earlier antagonists .

Flavonoid Derivative CX-3: Dual Analgesic and Hypoglycemic Effects

CX-3, a first-in-class flavonoid TRPV1 antagonist, combines potent antagonism (IC₅₀ = 8.4 nM for capsaicin-induced activation) with glucose-lowering effects . In formalin-induced inflammatory pain models, CX-3 outperformed BCTC, a classical antagonist, by reducing pain responses by 62% at 10 mg/kg . Its selectivity over other ion channels (e.g., TRPA1, TRPM8) and absence of hyperthermia risk highlight its suitability for diabetes-related neuropathic pain .

Comparative Analysis of TRPV1 Antagonist Efficacy

CompoundIC₅₀ (Capsaicin)Selectivity ProfileKey Advantages
SB3667910.2 nMHigh for TRPV1No hyperthermia, robust in vivo efficacy
(R)-270.3 nMModerateOral bioavailability, preclinical pain models
CX-38.4 nMHigh for TRPV1Dual analgesic-hypoglycemic activity

Molecular Modeling and Structure-Activity Relationships

The 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide series revealed critical interactions with TRPV1's hydrophobic pockets. For example, compound 1 (Kᵢ = 0.3 nM) achieved optimal binding via hydrogen bonds with Tyr511 and hydrophobic interactions with 6-trifluoromethyl and 2-benzyloxy groups . Lipophilicity of the 2-oxy substituents was a key determinant, with 4–5 carbon chains maximizing antagonism .

Clinical Implications and Future Directions

TRPV1 antagonists face challenges related to on-target hyperthermia, but compounds like CX-3 and SB366791 mitigate this risk through improved selectivity . Future research should prioritize dual-function antagonists that address comorbidities like hyperglycemia in diabetic neuropathy. Structural refinements, such as those seen in the oxazole and flavonoid series, provide a blueprint for next-generation analgesics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator